4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
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Overview
Description
4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4’-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound characterized by its azo groups and biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, azo coupling reactions, and sulfonation. Each step requires specific reagents and conditions:
Formation of Pyrazole Ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Azo Coupling Reactions: The azo groups are introduced through diazotization and subsequent coupling with aromatic amines.
Sulfonation: The biphenyl structure is sulfonated using sulfuric acid or other sulfonating agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring the reactions and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe or marker due to its azo groups, which can be easily detected.
Medicine
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The azo groups can undergo redox reactions, which may be involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4’-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid
- **4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4’-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and aromatic rings
Properties
CAS No. |
79665-31-9 |
---|---|
Molecular Formula |
C35H33N7O9S2 |
Molecular Weight |
759.8 g/mol |
IUPAC Name |
2-[4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]-5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H33N7O9S2/c1-19-6-11-26(12-7-19)42-35(45)32(22(4)41-42)39-37-24-9-13-27(30(17-24)52(46,47)48)28-14-10-25(18-31(28)53(49,50)51)38-40-33(23(5)43)34(44)36-29-15-8-20(2)16-21(29)3/h6-18,32-33H,1-5H3,(H,36,44)(H,46,47,48)(H,49,50,51) |
InChI Key |
FQXQFQYHVJJUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC(C(=O)C)C(=O)NC5=C(C=C(C=C5)C)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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